2-(Bromomethyl)-4-chloro-1-methylbenzene
Overview
Description
2-(Bromomethyl)-4-chloro-1-methylbenzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with a bromomethyl group at the second position, a chlorine atom at the fourth position, and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-chloro-1-methylbenzene typically involves the bromination of 4-chloro-1-methylbenzene. This can be achieved by reacting 4-chloro-1-methylbenzene with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the formation of the bromomethyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of less toxic solvents and optimized reaction conditions can enhance yield and reduce environmental impact .
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Typical reagents include sodium hydroxide, sodium cyanide, and primary or secondary amines.
Major Products:
Scientific Research Applications
2-(Bromomethyl)-4-chloro-1-methylbenzene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used to modify biomolecules for studying biological pathways and interactions.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-chloro-1-methylbenzene primarily involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chlorine atom and methyl group on the benzene ring influence the compound’s electronic properties, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-(Bromomethyl)-1-chloro-4-methylbenzene
- 2-(Bromomethyl)-4-fluoro-1-methylbenzene
- 2-(Bromomethyl)-4-chloro-1-ethylbenzene
Comparison: 2-(Bromomethyl)-4-chloro-1-methylbenzene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to similar compounds, the presence of both bromine and chlorine atoms on the benzene ring enhances its electrophilic and nucleophilic substitution potential, making it a valuable intermediate in various synthetic pathways .
Biological Activity
2-(Bromomethyl)-4-chloro-1-methylbenzene, also known as benzyl 4-chloro-2-bromotoluene, is an aromatic compound with the molecular formula CHBrCl. This compound features a benzene ring substituted with both a bromomethyl group and a chlorine atom, which enhances its reactivity and potential biological activity. The compound has garnered interest due to its potential applications in pharmacology and toxicology.
The presence of halogen substituents in this compound increases its electrophilicity, making it capable of forming covalent bonds with nucleophiles such as DNA and proteins. This property is significant for understanding its biological effects, particularly regarding mutagenicity and cytotoxicity.
Alkylating Agent
Research indicates that this compound can act as an alkylating agent , interacting with biological macromolecules through alkylation processes. This interaction can lead to mutagenic effects, making it a candidate for further investigation in pharmacological studies and toxicological assessments .
Cytotoxicity and Mutagenicity
In vitro studies have explored the cytotoxicity of this compound across various cell lines. The compound's ability to induce DNA damage through alkylation raises concerns about its mutagenic potential. For instance, studies have shown that compounds with similar structures exhibit significant cytotoxic effects on human cell lines, indicating a need for further research into the safety and biological implications of this compound .
The mechanism by which this compound exerts its biological effects primarily involves the formation of covalent bonds with nucleophilic sites on DNA or proteins. This alkylation can disrupt normal cellular processes, leading to cell death or mutations. The detailed pathways and targets remain an area for further study, but initial findings suggest interactions with key cellular components .
Comparative Analysis
To understand the biological activity of this compound better, a comparison with structurally similar compounds can provide insights into its unique properties:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
4-(Bromomethyl)benzoic acid | Contains a carboxylic acid group | Increased acidity and potential for hydrogen bonding |
4-(Bromomethyl)benzene | Lacks chlorine substituent | Less reactive due to absence of additional halogen |
2-Chloro-1-methylbenzene | Lacks bromomethyl group | Reduced versatility in substitution reactions |
2-Bromo-1-chloro-4-methylbenzene | Similar halogen substitutions but different positioning | Variations in reactivity based on substitution pattern |
Case Studies
Several studies have highlighted the biological implications of compounds related to this compound:
- Mutagenicity Studies : A study evaluated the mutagenic potential of various alkylating agents using bacterial assays, demonstrating that compounds with similar electrophilic characteristics significantly increased mutation rates .
- Cytotoxicity Assessments : Research involving human cell lines such as HaCaT keratinocytes showed that exposure to certain brominated compounds led to decreased cell viability, indicating potential cytotoxic effects associated with alkylation .
- Mechanistic Insights : Investigations into the interaction of halogenated compounds with cellular targets have revealed that electrophilic attack on thiol groups in proteins can lead to functional alterations and increased susceptibility to oxidative stress .
Properties
IUPAC Name |
2-(bromomethyl)-4-chloro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBPPJEQXSUCTQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677813 | |
Record name | 2-(Bromomethyl)-4-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
869721-21-1 | |
Record name | 2-(Bromomethyl)-4-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(bromomethyl)-4-chloro-1-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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